7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. The methyl group at position 7 and nitro group at position 8 introduce steric and electronic effects that modulate its chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
7-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-10-4-8-9-7(10)6(5)11(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHSXNQZQVQYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NN=CN2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653928 | |
| Record name | 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-72-3 | |
| Record name | 7-Methyl-8-nitro-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: While specific industrial production methods for 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 8 undergoes selective reduction to yield amine derivatives, a critical step in medicinal chemistry for generating pharmacologically active intermediates.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, RT, 2 h | 7-Methyl-8-amino- triazolo[4,3-a]pyridine | 91% | |
| NH₄HCO₂, Pd-C | Ethanol, reflux, 2 h | 7-Methyl-8-amino- triazolo[4,3-a]pyridine | 89% |
The reduction proceeds via catalytic hydrogenation or transfer hydrogenation, producing the corresponding amine with high efficiency. The amine derivative serves as a precursor for further functionalization, such as acylation or alkylation .
Dimroth-Type Rearrangement
The presence of a nitro group in the pyridine ring facilitates a Dimroth rearrangement under basic or thermal conditions, leading to structural isomerization.
The rearrangement involves cleavage and reformation of the triazole ring, driven by electron-withdrawing effects of the nitro group. Prolonged heating shifts the equilibrium toward the thermodynamically stable triazolo[1,5-a]pyridine isomer .
Nucleophilic Substitution
The nitro group can be displaced by nucleophiles under specific conditions, enabling diversification of the triazolopyridine scaffold.
Substitution reactions typically require polar aprotic solvents and mild bases. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.
Cyclization and Ring Expansion
7-Methyl-8-nitro-triazolo[4,3-a]pyridine participates in cyclization reactions to form polycyclic systems.
These reactions exploit the compound’s dual reactivity as both an electrophile and nucleophile, enabling access to complex heterocycles with potential biological activity .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions introduce aryl or alkyl groups at position 8.
These transformations highlight the compound’s versatility in Suzuki-Miyaura and Heck-type reactions, expanding its utility in drug discovery .
Scientific Research Applications
7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inverse agonist for RORγt and inhibitors for enzymes such as JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Triazolo[4,3-a]pyridine core : A planar fused-ring system with significant conjugation, as evidenced by bond length deviations (e.g., elongated C–N bonds in the triazole ring) .
- Substituents : The nitro group at position 8 (electron-withdrawing) and methyl at position 7 (electron-donating) likely influence intermolecular interactions and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the triazolo[4,3-a]pyridine scaffold critically determine physicochemical properties. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (NO₂, SO₂R): Enhance stability and hydrogen-bonding capacity, as seen in antifungal and antimalarial derivatives .
- Methyl vs.
Antifungal Activity :
Antimalarial Activity :
Structural and Crystallographic Insights
Biological Activity
7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a nitro group at the 8th position, which contribute to its unique chemical properties and biological potential.
- Molecular Formula : CHNO
- Molecular Weight : 178.148 g/mol
- LogP : 1.469
- PSA (Polar Surface Area) : 76.010 Ų
These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.
The biological activity of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown significant inhibitory effects on Janus kinases JAK1 and JAK2, which are crucial in various signaling pathways related to immune response and hematopoiesis. Additionally, it acts as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), suggesting its potential role in modulating immune responses and inflammatory processes .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Inhibits JAK1 and JAK2, which may have implications for treating autoimmune diseases and certain cancers.
- Cardiovascular Applications : Potential therapeutic applications in managing cardiovascular disorders.
- Diabetes Management : Investigated for its role in type 2 diabetes management due to its enzyme inhibition properties .
Case Studies and Research Findings
Several studies have highlighted the biological significance of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine:
- Enzyme Inhibition Studies :
- Therapeutic Applications :
- Structural Activity Relationship (SAR) :
Comparative Analysis of Related Compounds
| Compound Name | JAK Inhibition | Cardiovascular Effects | Diabetes Management |
|---|---|---|---|
| 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | Yes | Yes | Yes |
| Other Triazolopyridines | Variable | Variable | Variable |
This table illustrates that while other triazolopyridine derivatives may exhibit varying degrees of biological activity, 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine stands out for its consistent efficacy across multiple therapeutic areas.
Q & A
Q. What are the most reliable synthetic routes for 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours . Alternative routes involve nitro-substituted hydrazinylpyridines undergoing 5-exo-dig cyclization with chloroethynylphosphonates. The presence of a nitro group in the starting material may trigger a Dimroth rearrangement, altering regioselectivity . Key factors include solvent choice (acetonitrile vs. DMF), temperature (60°C vs. reflux), and oxidant efficiency (NaOCl vs. Cr(VI) salts).
Q. How can structural characterization of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine be validated?
Multimodal techniques are essential:
Q. What is the role of the nitro group in modulating reactivity and regioselectivity during synthesis?
The nitro group acts as a strong electron-withdrawing substituent, directing cyclization pathways. In hydrazinylpyridines, it induces Dimroth rearrangements, shifting the triazole ring fusion from [4,3-a] to [1,5-a] positions . This necessitates careful monitoring via NMR or HPLC to track intermediate stability .
Advanced Research Questions
Q. How do electronic effects of substituents impact regiochemical outcomes in triazolopyridine synthesis?
Substituents like methyl and nitro groups influence electron density, altering cyclization pathways. For example, 8-nitro derivatives favor 5-exo-dig cyclization due to steric and electronic stabilization of transition states. Computational studies (DFT) or Hammett plots can quantify these effects, with nitro groups () significantly polarizing the pyridine ring .
Q. What strategies optimize reaction conditions for high-yield, scalable synthesis?
Catalyst screening is critical. A comparative study using iodine (I) with TBHP in 1,4-dioxane achieved 74% yield, outperforming NIS, TBAI, or KI catalysts . Key parameters:
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I | TBHP | 1,4-Dioxane | 74 |
| KI | TBHP | 1,4-Dioxane | 64 |
| NIS | TBHP | 1,4-Dioxane | Trace |
Q. How can bioactivity studies be designed to evaluate 7-Methyl-8-nitro-triazolopyridines as enzyme inhibitors?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic and nitro groups .
- SAR Analysis : Synthesize analogs (e.g., 7-fluoro or 8-cyano derivatives) to assess substituent effects on IC values .
- Docking Studies : Use PyMOL or AutoDock to model π-π stacking and hydrogen bonding with residues like Phe or Tyr .
Q. How should contradictory data on synthesis yields or regioselectivity be resolved?
Contradictions often arise from solvent polarity or oxidant strength. For example, NaOCl in ethanol favors cleaner cyclization than Cr(VI) salts, which may over-oxidize intermediates . Reproducibility checks should include:
- Control Experiments : Vary oxidants (NaOCl vs. DDQ) and monitor intermediates via TLC.
- Isolation Protocols : Use alumina plugs or recrystallization (hexane/ethyl acetate) to purify products .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
